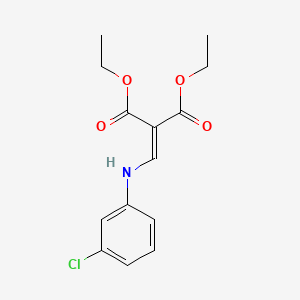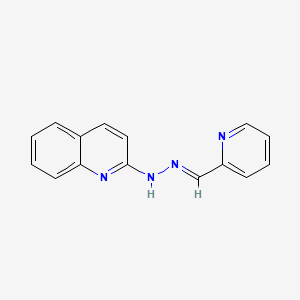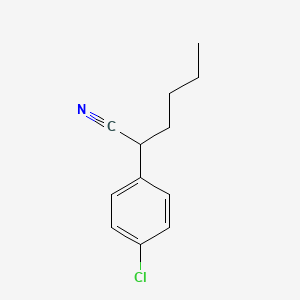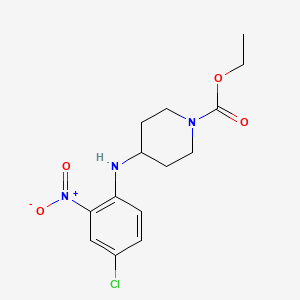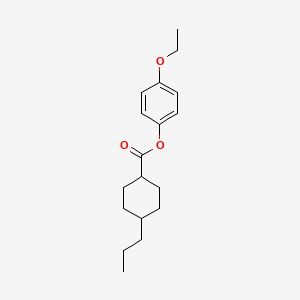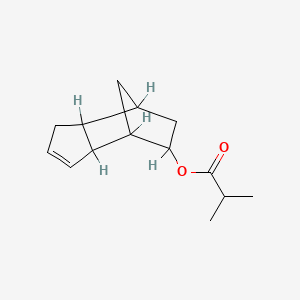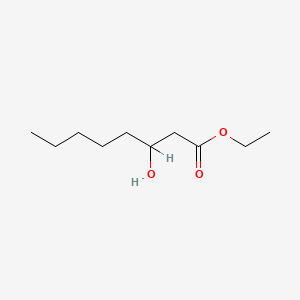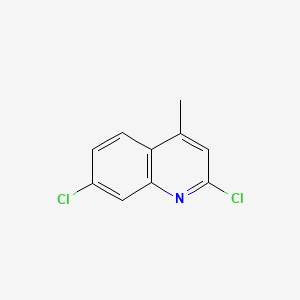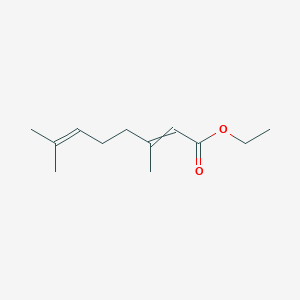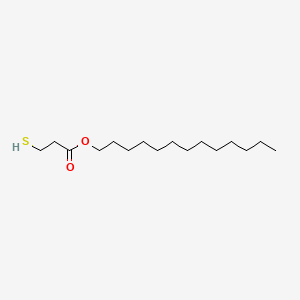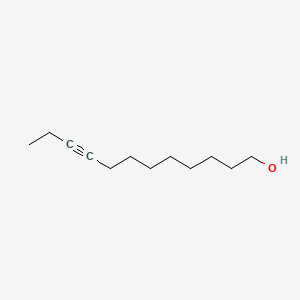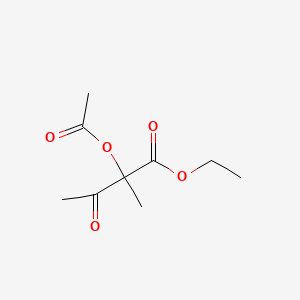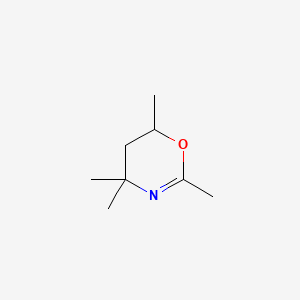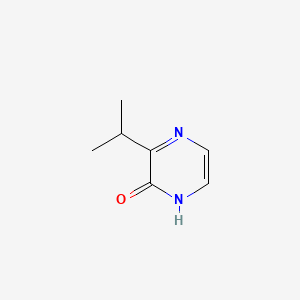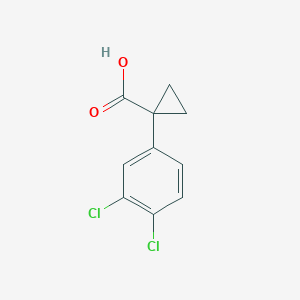
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, also known as 3,4-DCPCA, is an organic compound that is widely used in scientific research due to its unique properties. It is a cyclic compound consisting of a cyclopropane ring with a chlorine substituent on the 3 and 4 positions. 3,4-DCPCA has a wide range of applications in different fields, including biochemistry, pharmacology, and materials science. It has been used in a variety of experiments to study the mechanism of action of various compounds, as well as their biochemical, physiological, and pharmacological effects.
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are increasingly used in drug development due to their unique chemical properties, including strain energy and the ability to modulate molecular interactions. The oxidation of methylene groups adjacent to cyclopropanes allows for the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and adhering to principles of atom economy. This process employs powerful oxidants like ozone, dioxiranes, and catalytic systems based on transition metals, highlighting the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Ethylene Precursor and Plant Biology
In the realm of plant biology, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, plays a significant role beyond being the precursor of ethylene, a plant hormone. ACC itself has been identified to have various biological functions, such as influencing plant growth and stress responses. This suggests the potential for cyclopropane-containing compounds like ACC to have applications in agriculture and plant science research (Van de Poel & Van Der Straeten, 2014).
Chemical Toxicants in Food
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), which shares structural similarities with cyclopropane derivatives, indicates potential nephrotoxicity and testicular toxicity. These compounds have been detected in various food categories, raising concerns about their safety and highlighting the need for further research to understand the impact of related compounds on human health and the environment (Gao et al., 2019).
Environmental and Toxicological Studies
Environmental and toxicological studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which share functional groups or structural elements with the compound , provide insights into the fate, degradation, and potential effects of chlorinated cyclopropane derivatives on ecosystems and human health. These studies highlight the complexity of assessing the environmental impact and toxicity of such compounds, underscoring the importance of targeted research to elucidate their properties and effects (Islam et al., 2017).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBCEUVYNYCYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341758 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
342386-78-1 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



